[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine is a chemical compound identified by the CAS number 64137-52-6. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial and antifungal properties. This compound is characterized by its unique structural features that contribute to its reactivity and potential applications in various scientific fields.
The synthesis of [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine can be achieved through several methods, typically involving the reaction of benzimidazole derivatives with appropriate alkyl amines.
[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine can undergo various chemical reactions typical of amines and heterocycles:
These reactions generally require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions.
The mechanism of action for [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors.
Further studies are necessary to quantify these interactions and understand the pharmacodynamics involved.
Relevant data from spectroscopic studies (e.g., nuclear magnetic resonance, infrared spectroscopy) could provide insights into the structural integrity and purity of the compound.
[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine has several scientific applications:
The synthesis of [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine (CAS 1061284-65-8) employs strategic modular approaches that enable efficient construction of this pharmacologically significant scaffold. The core benzimidazole formation typically follows the Phillips condensation method, where o-phenylenediamine reacts with 4-chlorobutyronitrile under acidic conditions (4M HCl) to yield 2-(3-chloropropyl)-1H-benzimidazole. Subsequent nucleophilic displacement with methylamine introduces the terminal methylamine functionality, completing the target molecule [4] [7]. Alternative routes utilize carboxylic acid derivatives as cyclization precursors; for instance, 4-(methylamino)butanoic acid condensed with o-phenylenediamine in polyphosphoric acid (PPA) generates the hybrid scaffold in moderate-to-high yields (65-85%) [7]. This modularity allows incorporation of electronic modifications at the benzimidazole C5/C6 positions by starting with substituted diamine precursors, enabling tailored electronic properties while maintaining the core alkylamine pharmacophore.
Recent advances demonstrate microwave-assisted synthesis as a green chemistry alternative, reducing reaction times from hours to minutes while improving yields. Zhang et al. reported PPA/H₃PO₄-mediated cyclizations under microwave irradiation (275W, 15 min) achieving 92% yield for analogous benzimidazole derivatives, highlighting efficiency gains applicable to this scaffold [7]. The synthetic versatility is further evidenced by post-cyclization functionalization capabilities at both the benzimidazole N1 position and the terminal amine, providing orthogonal handles for structural diversification discussed in later sections.
Table 1: Key Synthetic Routes to [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine Core
Method | Reactants | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Phillips Condensation | o-Phenylenediamine + 4-Chlorobutyronitrile | 4M HCl, reflux, 24h | 72-78 | Simplicity, high atom economy |
Carboxylic Acid Route | o-Phenylenediamine + 4-(Methylamino)butanoic acid | PPA, 120°C, 8-12h | 65-75 | Avoids alkyl halide intermediates |
Microwave-Assisted | Pre-formed 2-(3-Chloropropyl)benzimidazole + Methylamine | DMSO, K₂CO₃, μW 275W, 15 min | 85-92 | Rapid, energy-efficient |
The terminal amine in [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine serves as a critical site for pharmacophore optimization via regioselective alkylation. Selective monoalkylation of the primary amine presents synthetic challenges due to competing dialkylation and benzimidazole N-alkylation. This is addressed through protective group strategies where the benzimidazole nitrogen (N1) is first protected as a tert-butoxycarbonyl (Boc) derivative prior to alkylating the aliphatic amine. Subsequent acidic deprotection regenerates the N-H benzimidazole while preserving the alkylated propylamine side chain [3]. Alternatively, copper-catalyzed coupling enables direct C-N bond formation between secondary amines and aryl halides under mild conditions (CuI/L-proline, K₂CO₃, DMSO, 80°C), allowing introduction of arylalkyl groups without protecting the benzimidazole nitrogen [7].
Steric and electronic control significantly enhances regioselectivity. Employing bulky electrophiles like tert-butyl bromoacetate favors alkylation at the less hindered aliphatic amine over the benzimidazole nitrogen. Similarly, performing reactions in polar aprotic solvents (DMF, DMSO) with inorganic bases (K₂CO₃) minimizes N1-alkylation by reducing nucleophilicity of the benzimidazole anion [3] [4]. These strategies enable the synthesis of diverse analogues including:
Table 2: Regioselective N-Alkylation Approaches for Side Chain Diversification
Strategy | Conditions | Selectivity Ratio (Side chain vs N1) | Applicable Electrophiles |
---|---|---|---|
Protective Group (Boc) | 1. Boc₂O, DMAP, CH₂Cl₂2. Alkyl-X, K₂CO₃, DMF3. TFA/DCM | >95:5 | Alkyl/aryl halides, epoxides |
Copper Catalysis | CuI (10 mol%), L-proline (20 mol%), K₂CO₃, DMSO, 80°C | 85:15 | Aryl halides, vinyl bromides |
Steric Control | Bulky electrophile (e.g., TrCl), K₂CO₃, acetone, reflux | 90:10 | Trityl chloride, adamantyl bromides |
The hybrid structure of [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine provides multiple sites for ligand capacity enhancement through rational post-synthetic modifications. The benzimidazole C2 position undergoes directed ortho-metalation (DoM) using n-BuLi/TMEDA at -78°C followed by electrophilic quenching to introduce aryls, carbonyls, or heteroatoms that modulate DNA-binding affinity and sequence specificity [5]. Simultaneously, the propylamine terminus serves as an anchor for bioisosteric replacements or chelator conjugation. For instance, condensation with aldehydes generates Schiff base intermediates that can be reduced to secondary amines or transformed into heterocyclic systems (imidazolines, thiazolidinones) to enhance metal-chelating capacity [4].
Coordination chemistry approaches exploit the benzimidazole nitrogen as a metal-binding site. Palladium-catalyzed C-H activation enables arylation at C5/C6 positions using aryl iodides as coupling partners (Pd(OAc)₂, PPh₃, K₂CO₃, DMF), creating extended π-systems for DNA intercalation [5]. Additionally, carboxyalkyl tethering at N1 via ethyl chloroacetate alkylation produces zwitterionic structures that improve water solubility – a crucial parameter for pharmacological applications. Subsequent hydrolysis converts these esters to carboxylic acids, enabling further bioconjugation [4]:
Synthetic Sequence:
Molecular hybridization with quinoline scaffolds exemplifies advanced modifications. The propylamine side chain links to 4-chloro-2-quinolinecarboxylates via nucleophilic aromatic substitution, creating dual pharmacophores with demonstrated activity against topoisomerase enzymes and calcium channels [6] [8]. Such hybrids leverage synergistic interactions: benzimidazole mediates minor groove binding while the quinoline system intercalates DNA or blocks ion channels.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3